molecular formula C15H23NO3S B2386272 N-cyclohexyl-2,4-dimethoxy-3-methylbenzenesulfinamide CAS No. 338981-85-4

N-cyclohexyl-2,4-dimethoxy-3-methylbenzenesulfinamide

Cat. No.: B2386272
CAS No.: 338981-85-4
M. Wt: 297.41
InChI Key: CWXZLNVIUTZQAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2,4-dimethoxy-3-methylbenzenesulfinamide, also known as CYM-5442, is a sulfonamide compound that has been widely used in scientific research. It is a potent and selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which plays a key role in pain sensation, inflammation, and thermoregulation.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2,4-dimethoxy-3-methylbenzenesulfinamide involves the selective blockade of TRPV1 channels, which are expressed in sensory neurons and play a key role in pain sensation, inflammation, and thermoregulation. By blocking TRPV1 channels, this compound can reduce the sensitivity of sensory neurons to painful stimuli and alleviate pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have potent analgesic and anti-inflammatory effects in various animal models of pain and inflammation. It can reduce the sensitivity of sensory neurons to painful stimuli and inhibit the release of pro-inflammatory mediators such as cytokines and prostaglandins. This compound has also been shown to modulate thermoregulation, itch, and cough.

Advantages and Limitations for Lab Experiments

The advantages of using N-cyclohexyl-2,4-dimethoxy-3-methylbenzenesulfinamide in lab experiments include its high potency and selectivity for TRPV1 channels, which allows for precise modulation of TRPV1-mediated signaling pathways. This compound is also relatively stable and can be easily synthesized in large quantities. However, one limitation of using this compound is its potential off-target effects, as it may interact with other ion channels or receptors at high concentrations.

Future Directions

There are several future directions for the use of N-cyclohexyl-2,4-dimethoxy-3-methylbenzenesulfinamide in scientific research. One direction is to investigate the role of TRPV1 channels in chronic pain conditions such as neuropathic pain and cancer pain. Another direction is to explore the potential therapeutic applications of this compound in pain and inflammatory disorders. Additionally, the development of more potent and selective TRPV1 antagonists based on the structure of this compound may lead to the discovery of novel analgesic and anti-inflammatory agents.

Synthesis Methods

The synthesis method of N-cyclohexyl-2,4-dimethoxy-3-methylbenzenesulfinamide involves the reaction of 2,4-dimethoxy-3-methylbenzenesulfinyl chloride with cyclohexylamine in the presence of a base such as triethylamine. The resulting product is purified by recrystallization to obtain this compound in high yield and purity.

Scientific Research Applications

N-cyclohexyl-2,4-dimethoxy-3-methylbenzenesulfinamide has been extensively used in scientific research to investigate the role of TRPV1 channels in various physiological and pathological processes. It has been shown to block the activation of TRPV1 channels by capsaicin, heat, and acid, which are known to cause pain and inflammation. This compound has also been used to study the involvement of TRPV1 channels in thermoregulation, itch, and cough.

Properties

IUPAC Name

N-cyclohexyl-2,4-dimethoxy-3-methylbenzenesulfinamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3S/c1-11-13(18-2)9-10-14(15(11)19-3)20(17)16-12-7-5-4-6-8-12/h9-10,12,16H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWXZLNVIUTZQAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1OC)S(=O)NC2CCCCC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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